G-Quadruplex Binding Affinity (Kd) vs. MDM2/MDMX G-Rich Sequences
Mdm2-IN-24 binds to G-rich sequences in the MDM2 and MDMX promoters with equilibrium dissociation constants (Kd) of 4.9 μM and 5.2 μM, respectively [1]. This binding profile is distinct from PPI inhibitors such as Nutlin-3a, RG7112, and RG7388, which target the p53-binding domain of the MDM2 protein rather than its promoter DNA [2]. The Kd values quantify Mdm2-IN-24's direct engagement with its nucleic acid target and are not directly comparable to the IC50 values of PPI inhibitors due to different assay formats; however, they establish a unique mechanism-of-action fingerprint [3].
| Evidence Dimension | Binding affinity (Kd) to MDM2 promoter G-rich sequence |
|---|---|
| Target Compound Data | 4.9 μM (MDM2), 5.2 μM (MDMX) |
| Comparator Or Baseline | Classical MDM2 PPI inhibitors (Nutlin-3a, RG7112, RG7388) do not bind promoter DNA; they target the p53-binding pocket with IC50 values of 90 nM, 18 nM, and 6 nM, respectively. |
| Quantified Difference | N/A (different assay types) |
| Conditions | G-quadruplex binding assay (in vitro), as reported in the primary research article [1]. |
Why This Matters
The Kd values confirm that Mdm2-IN-24 engages its intended nucleic acid target, providing a mechanistic basis for its unique transcriptional regulation profile that cannot be substituted by any PPI inhibitor.
- [1] Feng, Y., Xuan, X., Hu, Y., Lu, J., Dong, Z., Sun, Z., ... & Liu, Y. (2024). Targeting G-rich sequence to regulate the transcription of murine double minute (MDM) genes in triple-negative breast cancers. European Journal of Medicinal Chemistry, 266, 116236. View Source
- [2] BioTool. p53-MDM2-interaction Inhibitors. Retrieved from http://www.biotool.com/subunits/p53-MDM2-interaction_MDM2/MDMX_selpan.html View Source
- [3] MedChemExpress (MCE). MDM2-IN-24 Product Page. Retrieved from https://www.medchemexpress.cn/mdm2-in-24.html View Source
